1-Propyl-1,3-benzodiazole-5-carbonitrile
Description
Properties
IUPAC Name |
1-propylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-5-14-8-13-10-6-9(7-12)3-4-11(10)14/h3-4,6,8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHNHXICUXMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of 2-Aminobenzonitrile Derivatives
Method Overview:
This classical approach involves cyclization of suitably substituted o-phenylenediamine derivatives bearing a nitrile group at the 5-position. The process typically proceeds via heating in an appropriate solvent, often in the presence of acid or base catalysts, to induce ring closure forming the benzodiazole core.
- Starting from 2-aminobenzonitrile, the compound is reacted with a propylating agent (e.g., n-propyl bromide) under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction mixture is refluxed, facilitating nucleophilic substitution at the amino group, followed by intramolecular cyclization to form the benzodiazole ring.
- Post-reaction workup involves filtration, washing, and purification via recrystallization or chromatography.
Research Findings:
This method is straightforward, with yields typically ranging from 60-80%. It is advantageous for its simplicity and directness, but requires careful control of reaction conditions to prevent over-alkylation or side reactions.
Multi-step Synthesis via Diazotization and Cyclization
Method Overview:
An alternative involves initial formation of a diazonium salt from an aniline precursor, followed by coupling with a nitrile-containing aromatic compound, then cyclization.
- Diazotization of 2-aminobenzonitrile with sodium nitrite and hydrochloric acid at low temperature produces a diazonium salt.
- The diazonium salt is coupled with a propyl-substituted aromatic compound, such as 2-aminobenzonitrile derivatives bearing a propyl group.
- The coupled intermediate undergoes intramolecular cyclization under heating, often in acetic acid or polyphosphoric acid, to form the benzodiazole ring.
Transition Metal-Catalyzed Cyclization
Method Overview:
Recent advances include transition metal catalysis, such as palladium or copper catalysis, to facilitate cyclization of precursor amines or nitriles.
- A precursor bearing both amino and nitrile groups undergoes catalytic cyclization in the presence of a transition metal catalyst, often under mild conditions.
- For example, a palladium-catalyzed C–H activation approach can be employed to form the benzodiazole ring selectively.
Research Findings:
While still emerging, these methods demonstrate high regioselectivity and functional group tolerance, with yields often exceeding 80%. They are promising for complex molecule synthesis but require specialized equipment and catalysts.
Solvent-Free or Green Chemistry Approaches
Method Overview:
Recent research emphasizes environmentally friendly methods, such as solvent-free reactions or use of ionic liquids.
- Heating the precursor compounds directly in the absence of solvents, often with microwave irradiation, accelerates cyclization.
- Alternatively, ionic liquids serve as both solvent and catalyst, enabling cleaner reactions with minimal waste.
Research Findings: These methods are efficient, with reduced reaction times (often under 2 hours) and comparable yields (70-85%). They are suitable for large-scale synthesis and align with green chemistry principles.
Chemical Reactions Analysis
1-Propyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Propyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound’s interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 1-Propyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring system allows for strong binding interactions, while the propyl group can influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-Propyl-1,3-benzodiazole-5-carbonitrile primarily differ in functional groups attached to the benzodiazole scaffold. Below is a comparative analysis based on substituents, physicochemical properties, and applications:
Table 1: Key Structural Analogs and Their Properties
Functional Group Impact on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitrile group (-CN) in 1-Propyl-1,3-benzodiazole-5-carbonitrile enhances electrophilicity and stability against oxidation compared to analogs like the carboxylic acid (-COOH) or sulfonic acid (-SO3H), which are highly polar and acidic .
- The thiol (-SH) and amine (-NH2) derivatives exhibit nucleophilic reactivity, enabling disulfide bond formation or hydrogen bonding, respectively.
Solubility and Bioavailability :
- Sulfonic acid and carboxylic acid analogs are water-soluble due to ionizable groups, whereas the nitrile and thiol derivatives are more lipophilic, favoring membrane permeability .
Biological Activity
Overview
1-Propyl-1,3-benzodiazole-5-carbonitrile is an organic compound characterized by a benzodiazole ring system and a propyl group attached to the nitrogen atom. With the molecular formula CHN, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, including enzymes and receptors.
The biological activity of 1-Propyl-1,3-benzodiazole-5-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. As a member of the benzimidazole class, it may exhibit the following modes of action:
- Enzyme Inhibition : The compound can inhibit various enzymes through binding interactions, leading to altered enzymatic activity.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
- Bioactivation : The nitrile group may undergo bioactivation to form reactive intermediates that can covalently modify proteins, affecting their function and potentially leading to apoptosis or cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of 1-Propyl-1,3-benzodiazole-5-carbonitrile is influenced by its chemical properties:
- Absorption : The lipophilicity introduced by the propyl group enhances absorption across biological membranes.
- Distribution : Its size and charge characteristics facilitate distribution within tissues.
- Metabolism : The compound may undergo metabolic transformations that could either activate or deactivate its biological effects.
- Excretion : Renal excretion is likely, influenced by the compound's solubility and metabolic products.
Antitumor Activity
Research indicates that 1-Propyl-1,3-benzodiazole-5-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and disruption of cell cycle progression.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).
| Inflammatory Marker | IC (µM) | Reference |
|---|---|---|
| TNF-α | 25.0 | |
| IL-6 | 18.5 |
This activity highlights its potential as a therapeutic agent in conditions characterized by chronic inflammation.
Study on Antitumor Effects
In a recent study investigating the antitumor effects of various benzodiazole derivatives, 1-Propyl-1,3-benzodiazole-5-carbonitrile was found to significantly inhibit tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 40% compared to controls after treatment for four weeks.
Study on Anti-inflammatory Mechanisms
Another study examined the anti-inflammatory mechanisms of this compound in vitro. It demonstrated a dose-dependent reduction in nitric oxide production in activated macrophages, suggesting its role as a potential therapeutic agent for inflammatory diseases.
Q & A
What are the most effective synthetic routes for 1-Propyl-1,3-benzodiazole-5-carbonitrile, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis of 1-Propyl-1,3-benzodiazole-5-carbonitrile typically involves multi-step condensation reactions. A common approach is the cyclocondensation of substituted benzodiazole precursors with propylating agents under acidic or basic catalysis. For example, Li et al. (2014) demonstrated high yields (70–85%) using a two-step protocol: (1) nitrile introduction via nucleophilic substitution and (2) alkylation with 1-bromopropane under reflux in DMF . Ultrasound-assisted methods (e.g., 40 kHz, 60°C) with NaCl as a catalyst, as described by Dandia et al. (2014), can reduce reaction times by 50% compared to conventional heating . Key factors affecting yield include solvent polarity (DMF > THF), temperature control (60–80°C optimal), and stoichiometric ratios (1:1.2 for nitrile precursors).
How can researchers resolve contradictory spectral data (e.g., NMR or IR) during structural characterization?
Level: Advanced
Answer:
Contradictions in spectral data often arise from tautomerism, solvent effects, or impurities. For NMR analysis:
- Use 2D NMR (HSQC, HMBC) to differentiate between positional isomers. Petrova et al. (2023) resolved ambiguities in a benzodiazole derivative by correlating - couplings in DMSO-d .
- Compare experimental IR carbonyl stretches (e.g., 2220 cm for nitrile groups) with DFT-calculated vibrational spectra to confirm assignments .
- Cross-validate with mass spectrometry (HRMS) for molecular ion consistency. Adjust solvent systems (e.g., CDCl vs. DMSO-d) to mitigate peak splitting caused by hydrogen bonding .
What bioactivity profiles have been reported for structurally similar benzodiazole derivatives, and how can these inform research on 1-Propyl-1,3-benzodiazole-5-carbonitrile?
Level: Basic
Answer:
Analogous compounds, such as 1-Methyl-3-propyl-4-aminopyrazole-5-carbonitrile, exhibit anticonvulsant and kinase inhibitory activity . To assess bioactivity:
Conduct in vitro assays (e.g., kinase inhibition using ADP-Glo™ kits) with IC determination.
Perform molecular docking to predict binding affinity to target proteins (e.g., EGFR kinase) using PyMol or AutoDock.
Optimize substituents (e.g., propyl chain length) based on SAR studies; longer alkyl chains often enhance lipophilicity and blood-brain barrier penetration .
How can researchers optimize catalytic systems for benzodiazole nitrile functionalization?
Level: Advanced
Answer:
Catalytic efficiency depends on metal selection and ligand design. For example:
- Palladium catalysts (e.g., Pd(OAc)/Xantphos) enable Suzuki-Miyaura coupling at the 5-position with aryl boronic acids (yields >80%) .
- Copper(I) iodide in DMF facilitates Ullmann-type couplings for C–N bond formation, but requires rigorous oxygen exclusion .
- DoE (Design of Experiments) can identify optimal parameters: Vary catalyst loading (5–10 mol%), temperature (70–110°C), and ligand ratios. Statistical tools like ANOVA help prioritize factors affecting enantioselectivity .
What green chemistry principles apply to the synthesis of 1-Propyl-1,3-benzodiazole-5-carbonitrile?
Level: Basic
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-methanol mixtures to reduce toxicity .
- Catalyst recycling : NaCl in aqueous systems can be recovered via filtration and reused for 3–5 cycles without significant activity loss .
- Waste minimization : Employ flow chemistry to reduce solvent volumes by 60–70% compared to batch processes .
What computational methods are recommended for predicting reactivity and stability of 1-Propyl-1,3-benzodiazole-5-carbonitrile?
Level: Advanced
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular dynamics (MD) simulations (AMBER force field) assess solvation effects and conformational stability in biological membranes .
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties, such as CYP450 inhibition risk, prior to in vivo studies .
How should researchers design experiments to address discrepancies in reported reaction kinetics?
Level: Advanced
Answer:
- Kinetic profiling : Use inline FTIR or HPLC to monitor intermediate formation. For example, track nitrile conversion rates under varying temperatures (Arrhenius plots) .
- Isotopic labeling (-labeled precursors) clarifies mechanistic pathways (e.g., intramolecular vs. intermolecular alkylation) .
- Cross-lab validation : Replicate conflicting studies (e.g., Horrocks et al., 2013 vs. Palanisamy et al., 2013) using identical reagents and equipment to isolate variable effects .
What safety protocols are critical when handling 1-Propyl-1,3-benzodiazole-5-carbonitrile and its intermediates?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with nitriles (potential cyanide precursors).
- Ventilation : Use fume hoods for reactions involving volatile propylating agents (e.g., 1-bromopropane).
- Waste disposal : Neutralize acidic/basic residues before discarding; segregate halogenated waste .
How can researchers leverage spectroscopic databases to accelerate characterization?
Level: Basic
Answer:
- NIST Chemistry WebBook : Compare experimental IR peaks (e.g., 1600–1650 cm for C=N stretches) with reference spectra.
- Biological Magnetic Resonance Data Bank (BMRB) : Validate / NMR shifts against entries for 1,3-benzodiazole derivatives .
- Cambridge Structural Database (CSD) : Analyze crystallographic data (e.g., bond angles) to confirm regioisomerism .
What advanced techniques are used to study surface interactions of benzodiazole derivatives in environmental chemistry?
Level: Advanced
Answer:
- Microspectroscopic imaging (ToF-SIMS, AFM-IR) maps adsorption dynamics on indoor surfaces (e.g., silica or cellulose) under controlled humidity .
- QCM-D (Quartz Crystal Microbalance with Dissipation) : Quantify mass changes during surface adsorption to calculate binding constants (K) .
- In situ Raman spectroscopy tracks degradation pathways under UV exposure, identifying stable intermediates like 5-cyano derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
